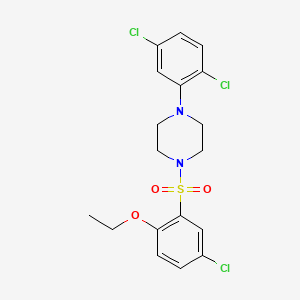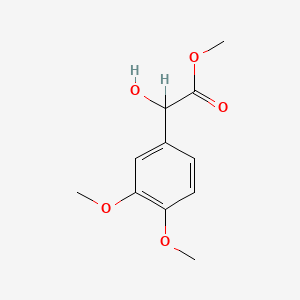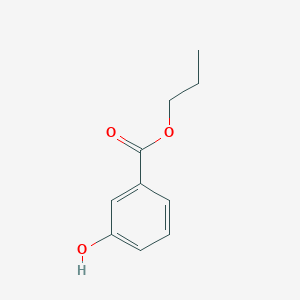
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine is a useful research compound. Its molecular formula is C18H19Cl3N2O3S and its molecular weight is 449.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has led to the synthesis of various piperazine derivatives, including 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine, aimed at exploring their potential biological activities. Piperazine derivatives have been synthesized and evaluated for antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Medicinal Chemistry and Drug Development
Piperazine structures are integral to several therapeutic agents, exemplified by cetirizine, a piperazine antihistamine effective in treating urticaria and allergic rhinitis. This underscores the significance of piperazine derivatives in medicinal chemistry and drug development (Arlette, 1991).
Receptor Antagonism
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, displaying high selectivity and subnanomolar affinity as A2B adenosine receptor antagonists. This illustrates the utility of piperazine derivatives in creating highly selective receptor antagonists, contributing to targeted therapeutic interventions (Borrmann et al., 2009).
HIV-1 Reverse Transcriptase Inhibition
Research into bis(heteroaryl)piperazines has yielded compounds significantly more potent than earlier generations, showcasing the role of piperazine derivatives in enhancing the efficacy of HIV-1 reverse transcriptase inhibitors. This has potential implications for improving HIV treatment regimens (Romero et al., 1994).
5-HT7 Receptor Antagonism
Studies on piperazine derivatives as 5-HT7 receptor antagonists have yielded compounds with significant IC50 values, indicating their potential in targeting serotonin receptors for therapeutic purposes (Yoon et al., 2008).
Propriétés
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-2-26-17-6-4-14(20)12-18(17)27(24,25)23-9-7-22(8-10-23)16-11-13(19)3-5-15(16)21/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHILKWIOVBITPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)
![(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)
![N-{[4-benzyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2375078.png)
![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)
![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)

![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)


![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)

